Cas no 69677-98-1 ((S)-(+)-1,1'-Bi(2-naphthyl diacetate))

(S)-(+)-1,1'-Bi(2-naphthyl diacetate) structure
69677-98-1 structure
Product Name:(S)-(+)-1,1'-Bi(2-naphthyl diacetate)
CAS No:69677-98-1
MF:C24H22O4
MW:374.429087162018
CID:59005
Update Time:2026-05-14

(S)-(+)-1,1'-Bi(2-naphthyl diacetate) Chemical and Physical Properties

Names and Identifiers

    • (S)-(+)-1,1'-Bi(2-naphthyl diacetate)
    • (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE
    • (+/-)-2,2'-DIACETOXY-1,1'-BINAPHTHYL
    • (+)-1,1'-Bi-2-NaphtholDiAcetate
    • (±)-1,1'-binaphthyl-2-2'-diyl diacetate
    • (R)-(-)-1,1'-BI-2-NAPHTHOL DIACETATE
    • (R)-(-)-2,2'-DIACETOXY-1,1'-BINAPHTHYL
    • (S)-(+)-2,2'-DIACETOXY-1,1'-BINAPHT
    • 1-(2-acetoxynapthalen-1-yl)napthalen-2-yl acetate
    • 1,1’-binaphthyl-2,2’-diyl diacetate
    • 1,1'-BI-2-NAPHTHYL DITACETATE
    • 1,1'-bis(2-acetoxynaphthalene)
    • 2,2'-diacetoxy-1,1'-binaphthyl
    • (S)-[1,1'-Binaphthalene]-2,2'-diyl diacetate
    • (S)-(+)-2,2'-DIACETOXY-1,1'-BINAPHTHYL
    • DL-1,1'-BI(2-NAPHTHYL DIACETATE)
    • Inchi: 1S/C24H18O4/c1-15(25)27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16(2)26/h3-14H,1-2H3
    • InChI Key: ATCPATYOODPQCO-UHFFFAOYSA-N
    • SMILES: CC(OC1C=CC2=CC=CC=C2C=1C1=C(OC(=O)C)C=CC2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 374.15186
  • Isotope Atom Count: 0
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Color/Form: White lens powder
  • Density: 1.242±0.06 g/cm3(Predicted)
  • Melting Point: 111-116 ºC
  • Boiling Point: 532.2±45.0 °C(Predicted)
  • Water Partition Coefficient: Insoluble
  • PSA: 74.6
  • Specific Rotation: 15 º (c=1.014, THF, 589nm)
  • Solubility: Insoluble in water

(S)-(+)-1,1'-Bi(2-naphthyl diacetate) Security Information

  • WGK Germany:3
  • Hazard Category Code: R41
  • Safety Instruction: S26;S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R41
  • Safety Term:S26;S36

(S)-(+)-1,1'-Bi(2-naphthyl diacetate) Pricemore >>

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